molecular formula C8H9NO2 B1233921 (Z)-(4-hydroxyphenyl)acetaldehyde oxime

(Z)-(4-hydroxyphenyl)acetaldehyde oxime

Cat. No. B1233921
M. Wt: 151.16 g/mol
InChI Key: TVXJJNJGTDWFLD-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-(4-hydroxyphenyl)acetaldehyde oxime is a (4-hydroxyphenyl)acetaldehyde oxime.

Scientific Research Applications

Acetaldehyde Production and Metabolism Acetaldehyde, a product of oxidative ethanol metabolism, is known for its strong electrophilic properties and high reactivity towards biogenic nucleophiles. Its production and further metabolism have been a subject of study, particularly concerning its role in salivary acetaldehyde levels and the risk of upper digestive tract cancer in individuals with ALDH2 deficiency (Väkeväinen, Tillonen, & Salaspuro, 2001). Similarly, the formation of acetaldehyde DNA adducts in human granulocytes and lymphocytes has been observed, suggesting a mechanism for alcohol's involvement in carcinogenesis (Fang & Vaca, 1997).

Role in Oxidative Stress and Carcinogenesis The presence of acetaldehyde protein adducts in liver biopsy specimens of patients with high alcohol consumption has been assessed, indicating its potential involvement in the pathogenesis of liver fibrosis (Holstege et al., 1994). Moreover, the role of acetaldehyde in oxidative stress has been studied, showing that it stimulates collagen gene expression and forms protein-acetaldehyde adducts, which are believed to be involved in the pathogenesis of liver fibrosis (Holstege et al., 1994).

Influence on Human Psychomotor Function Acetaldehyde's impact on human psychomotor functions has been investigated, particularly in relation to automobile driving skills. The study showed that acetaldehyde might play a more significant role than alcohol in determining effects on human psychomotor function and skills (Kim et al., 2010).

Biomarker Potential in Medical Conditions The presence of volatile aldehydes, including acetaldehyde, in exhaled breath has been explored as a potential biomarker for lung cancer. The study found that certain exhaled aldehyde concentrations were significantly higher in lung cancer patients than in smokers and healthy controls, suggesting a noninvasive method for recognizing lung malignancies (Fuchs et al., 2009).

properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

4-[(2Z)-2-hydroxyiminoethyl]phenol

InChI

InChI=1S/C8H9NO2/c10-8-3-1-7(2-4-8)5-6-9-11/h1-4,6,10-11H,5H2/b9-6-

InChI Key

TVXJJNJGTDWFLD-TWGQIWQCSA-N

Isomeric SMILES

C1=CC(=CC=C1C/C=N\O)O

SMILES

C1=CC(=CC=C1CC=NO)O

Canonical SMILES

C1=CC(=CC=C1CC=NO)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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